molecular formula C13H17NO3 B2822368 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid CAS No. 785048-54-6

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid

Cat. No.: B2822368
CAS No.: 785048-54-6
M. Wt: 235.283
InChI Key: YBVIJDLPKKTZBO-UHFFFAOYSA-N
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Description

“4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid” is a chemical compound with the molecular formula C13H17NO3 . It is also known by its IUPAC name "4-[(1-methyl-4-piperidinyl)oxy]benzoic acid" . The compound has a molecular weight of 235.28 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) . This indicates the presence of a piperidine ring attached to a benzoic acid group via an ether linkage .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Further physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available literature .

Scientific Research Applications

Synthesis and Anti-Cancer Activity

  • A study demonstrated the synthesis of novel quinuclidinone derivatives, including compounds related to 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid, which exhibited potential as anti-cancer agents (Soni, Sanghvi, Devkar, & Thakore, 2015).

Catalysis and Organic Synthesis

  • Research on 4-Acetamido-TEMPO, a related compound, focused on its use as a mediator in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids (Rafiee et al., 2018).
  • Another study explored Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives for use in drug molecules and natural product synthesis (Li, Cai, Ji, Yang, & Li, 2016).

Biological and Environmental Applications

  • Benzoic acid derivatives, including compounds similar to this compound, have been studied for their use as antibacterial agents and their role in corrosion inhibition (Aziz‐ur‐Rehman et al., 2017).
  • A study on benzoic acid and its derivatives focused on their widespread occurrence in foods and as additives, highlighting the importance of understanding their environmental and health impacts (del Olmo, Calzada, & Nuñez, 2017).

Mechanism of Action

The mechanism of action of “4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid” is not specified in the available literature. Its biological activity, if any, would likely depend on its interactions with specific biological targets .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14-8-6-12(7-9-14)17-11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVIJDLPKKTZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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